

Spectroscopic comparison of pyridinecarboxylic acid isomers

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Compound of Interest

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A Comprehensive Spectroscopic Comparison of Pyridinecarboxylic Acid Isomers for Researchers and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of the three isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

All three isomers share the same molecular formula, C₆H₅NO₂, and a molecular weight of 123.11 g/mol .[1] However, the positional variation of the carboxylic acid group on the pyridine ring leads to distinct spectroscopic properties that are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in 1 H and 13 C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Data Comparison



Isomer	¹Η NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Picolinic Acid	8.83 (d, 1H), 8.32 (d, 1H), 8.04 (td, 1H), 7.76 (m, 1H)[2]	164.69, 148.10, 146.70, 138.60, 127.83, 124.26[3]
Nicotinic Acid	9.15 (d, 1H), 8.83 (dd, 1H), 8.3 (dt, 1H), 7.6 (m, 1H)[4]	166.85, 153.15, 151.73, 140.39, 135.04, 126.65[5]
Isonicotinic Acid	8.79 (d, 2H), 7.83 (d, 2H)[6]	166.2, 150.8 (2C), 141.5, 121.7 (2C)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of those bonds.

Data Comparison

Isomer	Key FTIR Absorption Bands (cm ⁻¹)
Picolinic Acid	~3052 (aromatic C-H stretch), 2607-2152 (broad, O-H···N H-bonding), ~1700 (C=O stretch), ~1616, 1562, 1478, 1411 (aromatic C=C and C=N stretches)[7]
Nicotinic Acid	3160-3367 (O-H and C-H stretches), 1696-1714 (C=O stretch), 1594 (C=C stretch), 1418 (C=N stretch), 1325 (C=O symmetrical stretch), 1303 (C-N stretch)[8][9]
Isonicotinic Acid	~3000 (aromatic C-H stretch), 2500-2000 (broad, O-H stretch), ~1710 (C=O stretch), ~1600 (aromatic C=C stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorption (λ max) is characteristic of the chromophores present.

Data Comparison

Isomer	λmax (nm)
Picolinic Acid	~264
Nicotinic Acid	~263
Isonicotinic Acid	214, 264[10]

Note: The λ max can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.

Data Comparison

Isomer	Key Mass Spectrometry Fragments (m/z)
Picolinic Acid	123 (M+), 78 (M-COOH), 51
Nicotinic Acid	123 (M+), 78 (M-COOH), 51
Isonicotinic Acid	123 (M+), 78 (M-COOH), 51

Note: The fragmentation patterns for these isomers are very similar due to the stability of the pyridine ring. The molecular ion peak (M+) is typically observed at m/z 123.

Experimental Protocols NMR Spectroscopy

• Sample Preparation: Dissolve 5-25 mg of the pyridinecarboxylic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[11]



- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation.
 Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
 Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[12][13]
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the pyridinecarboxylic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, water, or acetonitrile).[14] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank. Record the absorption spectrum over a wavelength range of approximately 200-400 nm.



 Data Processing: The instrument software will automatically correct for the solvent absorbance. Identify the wavelength(s) of maximum absorbance (λmax).

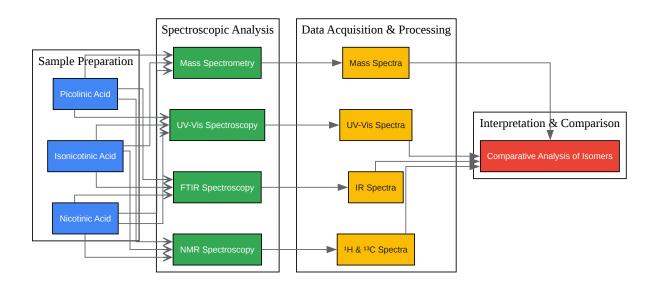
Mass Spectrometry

- Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the pyridinecarboxylic acid isomers.





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Caption: Workflow for spectroscopic comparison of pyridinecarboxylic acid isomers.

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